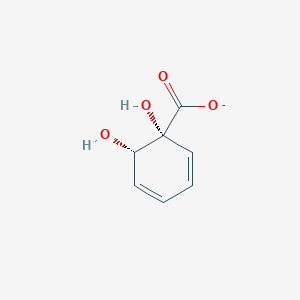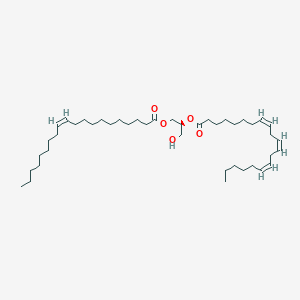
Magnesium-protoporphyrin IX 13-monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium protoporphyrin 13-monomethyl ester is a dicarboxylic acid monoester, a methyl ester and a magnesium porphyrin. It derives from a magnesium protoporphyrin. It is a conjugate acid of a magnesium protoporphyrin 13-monomethyl ester(1-).
Aplicaciones Científicas De Investigación
Biosynthesis of Chlorophyll
- Magnesium-protoporphyrin IX monomethyl ester (MgPME) plays a critical role in chlorophyll biosynthesis in plants. It acts as the first committed intermediate in this biosynthetic pathway, being synthesized from protoporphyrin IX. This process is pivotal for the development of green plants and their ability to perform photosynthesis (Richter & Rienits, 1982).
Enzymatic Studies and Assays
- Continuous assays have been developed to study the enzyme magnesium protoporphyrin monomethyl ester oxidative cyclase, which is essential in converting MgPME to its corresponding chlorin, a crucial step in chlorophyll synthesis. This enzyme plays a significant role in the chlorophyll biosynthesis of wheat etioplasts (Nasrulhaq-Boyce, Griffiths, & Jones, 1987).
Characterization of MgPME in Etioplast Preparations
- The synthesis of MgPME has been explored in etioplast preparations, contributing to a deeper understanding of the complex process of chlorophyll biosynthesis from non-porphyrin precursors (Richter & Rienits, 1980).
Study of Catalytic Processes
- Research has been conducted on magnesium protoporphyrin IX methyltransferase (ChlM), an enzyme that catalyzes the methylation of MgP to form MgPME, a critical step in the chlorophyll biosynthetic pathway. The understanding of this process aids in the comprehensive grasp of chlorophyll formation in plants (Shepherd & Hunter, 2004).
Identification and Purification Studies
- Identification and purification studies of magnesium protoporphyrin IX monomethyl ester have been conducted to understand its role and significance in chlorophyll biosynthesis and its relation to other chemical compounds in this pathway (Shiau, Whyte, Castelfranco, & Smith, 1991).
Role in Bacteriochlorophyll Biosynthesis
- MgPME has been studied in the context of bacteriochlorophyll biosynthesis, particularly in organisms like Rhodopseudomonas spheroides. Its synthesis and secretion into the medium by these organisms are pivotal for understanding bacteriochlorophyll synthesis (Jones, 1963).
Spectrophotometric Analysis in Chloroplasts
- Spectrophotometric methods have been developed to analyze the conversion of MgPME to protochlorophyllide, which is a key step in the formation of chlorophyll in chloroplasts. This method helps to understand the chlorophyll biosynthesis process in detail (Vijayan, Whyte, & Castelfranco, 1992).
Signaling and Regulatory Functions
- MgPME is not only crucial in the chlorophyll biosynthetic pathway but also plays a role in signaling, particularly in plastid-to-nucleus communication. Studies have revealed its importance in regulating various processes within the plant cell (Pontier et al., 2007).
Propiedades
Fórmula molecular |
C35H36MgN4O4+2 |
|---|---|
Peso molecular |
601 g/mol |
Nombre IUPAC |
magnesium;3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,23-diium-22,24-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C35H35N4O4.Mg/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26;/h8-9,14-17H,1-2,10-13H2,3-7H3,(H2-,36,37,38,39,40,41);/q-1;+2/p+1/b26-14?,27-14-,28-15-,29-16-,30-15?,31-16?,32-17?,33-17-; |
Clave InChI |
JHTBRMHXRULRGV-LKLHDJBNSA-O |
SMILES isomérico |
CC\1=C(C\2=[NH+]/C1=C\C3=C(C(=C([N-]3)/C=C\4/C(=C(C(=[NH+]4)/C=C\5/C(=C(/C(=C2)/[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
SMILES canónico |
CC1=C(C2=[NH+]C1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=[NH+]4)C=C5C(=C(C(=C2)[N-]5)CCC(=O)OC)C)C=C)C)C=C)C)CCC(=O)O.[Mg+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


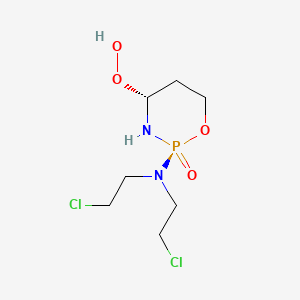
![(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonaphthalen-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonic acid](/img/structure/B1241879.png)
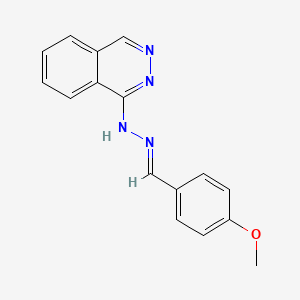
![2-chloro-N-[(E)-(5-morpholin-4-ylthiophen-2-yl)methylideneamino]-5-(trifluoromethyl)aniline](/img/structure/B1241881.png)
![4-{1-[(4,5-Dihydro-1H-imidazol-2-yl)-hydrazono]-ethyl}-2-nitro-phenylamine](/img/structure/B1241882.png)
![2-cyano-3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B1241883.png)
![2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1241885.png)
![[(1S,2R,3E,5R,7S,9E,11S,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-trien-2-yl] acetate](/img/structure/B1241887.png)
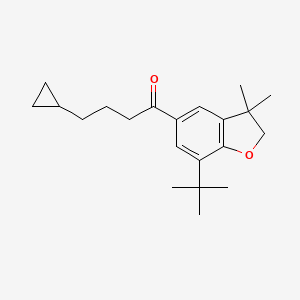
![3-[[4-[7-(Diaminomethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid](/img/structure/B1241891.png)
![2-[2-[2-[(4-Chlorophenyl)methyl]-6-methyl-9-[(5-phenylpyridin-2-yl)methoxy]-5-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraen-3-yl]ethoxy]butanoic acid](/img/structure/B1241892.png)
